6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfonyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the core tetrahydropyrido[4,3-d]pyrimidine structure. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for electrophilic substitution, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl Sulfonyl Derivatives: These compounds share the trifluoromethylphenyl sulfonyl moiety and exhibit similar chemical reactivity and biological activities.
Tetrahydropyrido[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents can provide insights into the structure-activity relationships and enhance the understanding of their unique properties.
Uniqueness
6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-3-1-2-4-13(11)23(21,22)20-6-5-12-10(8-20)7-18-9-19-12/h1-4,7,9H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQPHXPZEIXKQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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